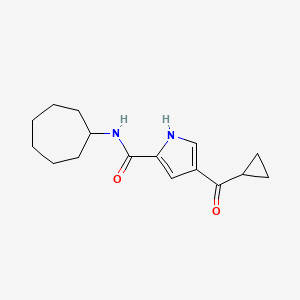

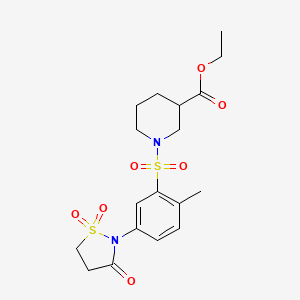

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

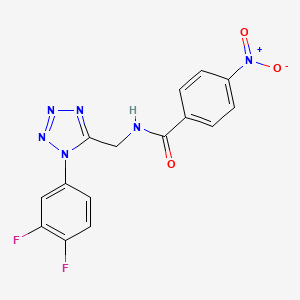

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide, also known as MRS1477, is a selective agonist of the P2Y14 receptor. This receptor is a G protein-coupled receptor that is expressed in various tissues, including the immune system, gastrointestinal tract, and central nervous system. MRS1477 has been the subject of scientific research due to its potential therapeutic applications in various diseases, including inflammatory bowel disease, cancer, and diabetes.

Scientific Research Applications

Anticancer Potential

Nicotinic acid and its derivatives, including N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide, have been investigated for their anticancer properties. These compounds have shown promising results in the development of anticancer drugs due to their biological activities. Research has demonstrated that nicotinic acid derivatives can play a significant role in treating cancer, offering a wide variety of biological properties beneficial in anticancer drug development (Jain, Utreja, Kaur, & Jain, 2020).

Neuroprotective Effects

Studies have explored the neuroprotective effects of nicotinamide, a compound closely related to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide. Nicotinamide has been investigated for its potential to preserve and enhance neurocognitive function, with evidence suggesting benefits against age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and brain injury. The research underscores the non-toxic, cost-effective, and widely available nature of nicotinamide, making it a candidate for further studies in human supplemental use for neuroprotection (Rennie, Chen, Dhillon, Vardy, & Damian, 2015).

Metabolic and Epigenetic Regulation

Nicotinamide N-methyltransferase (NNMT), associated with nicotinamide metabolism, has been identified as a critical enzyme at the intersection of cellular metabolism and epigenetic regulation. It plays a significant role in various pathologies, including metabolic disorders and cancer. The enzyme's regulation of NAD metabolism and cell methylation balance is of particular interest, highlighting its potential as a target for pharmaceutical interventions in treating metabolic diseases and cancer (Roberti, Fernández, & Fraga, 2021).

Insights on Diabetes Management

Research on the combination of streptozotocin and nicotinamide has provided a model for studying type 2 diabetes. This model sheds light on the mechanisms of diabetes induction and the potential protective role of nicotinamide against cytotoxic effects, offering insights into managing type 2 diabetes. The review emphasizes the importance of understanding the genotoxic behavior of streptozotocin and the protective capability of nicotinamide, contributing to the development of therapeutic strategies for diabetes (Rais et al., 2021).

properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O3/c16-15(17,18)12-4-3-11(9-19-12)13(22)20-10-14(23-8-7-21)5-1-2-6-14/h3-4,9,21H,1-2,5-8,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUSYKWTESSXPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2796099.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2796103.png)

![1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2796108.png)

![1-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2796119.png)